molecular formula C9H15NO2 B11818350 Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate

Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B11818350
M. Wt: 169.22 g/mol
InChI Key: YEUNTQQFKFOGQP-RNJXMRFFSA-N
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Description

Rac-ethyl (1R,6S,7S)-3-azabicyclo[410]heptane-7-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a cyclization reaction involving suitable precursors.

    Introduction of the ethyl ester group: This step involves esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-10-5-7(6)8/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m0/s1

InChI Key

YEUNTQQFKFOGQP-RNJXMRFFSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2[C@H]1CNCC2

Canonical SMILES

CCOC(=O)C1C2C1CNCC2

Origin of Product

United States

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